Senkyunolide-H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

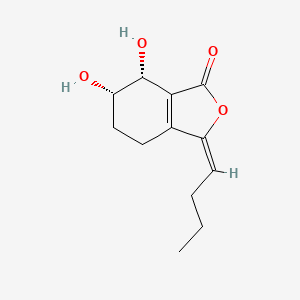

Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(3E,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4+/t8-,11-/m0/s1 |

InChI Key |

DQNGMIQSXNGHOA-GMUFXDHJSA-N |

Isomeric SMILES |

CCC/C=C/1\C2=C([C@H]([C@H](CC2)O)O)C(=O)O1 |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |

Synonyms |

senkyunolide H |

Origin of Product |

United States |

Foundational & Exploratory

Senkyunolide-H chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide-H is a naturally occurring phthalide derivative predominantly isolated from the rhizome of Ligusticum chuanxiong Hort., a perennial herb with a long history of use in traditional medicine.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-osteoporotic effects.[1] Mechanistic studies have revealed that this compound modulates several key intracellular signaling pathways, such as the PI3K/AKT/mTOR, NF-κB, JNK, and ERK pathways.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for investigating its biological activities, and a summary of its known mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a phthalide core structure with a butylidene side chain and two hydroxyl groups, which are crucial for its biological activities.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one[3] |

| SMILES String | CCC/C=C\1/C2=C(--INVALID-LINK--O">C@@HO)C(=O)O1[3] |

| CAS Number | 94596-27-7[4] |

| Molecular Formula | C₁₂H₁₆O₄[3] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 224.25 g/mol | [3] |

| Appearance | White to light yellow to light orange powder/crystal | [5][6] |

| Melting Point | 87.0 to 91.0 °C | [6] |

| Boiling Point (Predicted) | 795.14 K | [7] |

| LogP (Predicted) | 1.039 | [7] |

Solubility

This compound exhibits solubility in various organic solvents and can be prepared in different solvent systems for in vitro and in vivo studies.

| Solvent System | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 445.93 | Ultrasonic assistance may be required. Use freshly opened DMSO.[3][5] |

| Ethanol | Soluble | - | [8] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[5] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[5] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[5] |

Biological Activities and Mechanisms of Action

This compound exerts its pharmacological effects by modulating multiple critical intracellular signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in models of neuronal damage. In the context of cerebral ischemia-reperfusion injury, it protects neuronal cells by activating the cAMP-PI3K/AKT signaling pathway, which leads to the upregulation of pro-survival proteins and the inhibition of apoptotic pathways.[9][10]

Anti-Neuroinflammatory Effects

In microglial cells, this compound suppresses the inflammatory response triggered by lipopolysaccharide (LPS).[4] This anti-inflammatory effect is mediated through the inhibition of the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][11] By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines.[4]

Anti-Osteoporotic Effects

This compound attenuates postmenopausal osteoporosis by inhibiting osteoclast differentiation.[12] It achieves this by downregulating the RANKL-induced activation of the NF-κB, JNK, and ERK signaling pathways.[12]

Experimental Protocols

Neuroprotective Effect Evaluation in PC12 Cells (OGD/R Model)

This protocol describes an in vitro model of ischemia-reperfusion injury.[9]

Methodology:

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with fetal bovine serum and horse serum in a humidified incubator at 37°C with 5% CO₂.[9]

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before being subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R).[9]

-

OGD/R Model Establishment: The culture medium is replaced with glucose-free DMEM. The cells are then placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for a specific duration (e.g., 4 hours) to induce oxygen-glucose deprivation. Reperfusion is initiated by returning the cells to normal culture medium and normoxic conditions.[9]

-

Cell Viability Assay (MTT): Following the OGD/R and treatment period, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.[9]

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins in the cAMP-PI3K/AKT pathway, followed by HRP-conjugated secondary antibodies.[10]

Anti-Neuroinflammatory Effect Evaluation in BV2 Microglial Cells

This protocol is used to assess the anti-inflammatory properties of this compound.[1][4]

Methodology:

-

Cell Culture: Immortalized mouse BV2 microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum.[1]

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for 2 hours, followed by stimulation with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.[1][4]

-

ELISA for Cytokine Quantification: After the treatment period, the cell culture supernatant is collected. Commercially available ELISA kits are used to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10).[4]

-

Western Blot Analysis: Cell lysates are subjected to Western blot analysis to assess the phosphorylation and total protein levels of key components of the ERK and NF-κB signaling pathways (e.g., p-ERK, p-p65, p-IκBα).[1]

Anti-Osteoporotic Effect Evaluation in Bone Marrow Macrophages (BMMs)

This protocol is for investigating the inhibitory effect of this compound on osteoclast differentiation.[9]

Methodology:

-

BMM Isolation and Culture: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM containing M-CSF to generate BMMs.[9]

-

Osteoclast Differentiation: BMMs are cultured with M-CSF and RANKL to induce osteoclast differentiation. Various concentrations of this compound are added during this differentiation process.[9]

-

TRAP Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP). TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.[9]

-

Western Blot Analysis: BMMs are treated with this compound for various time points in the presence of RANKL. Cell lysates are then subjected to Western blot analysis to assess the phosphorylation and total protein levels of key components of the NF-κB, JNK, and ERK signaling pathways (e.g., p-p65, p-IκBα, p-JNK, p-ERK).[9]

References

- 1. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcmjc.com [tcmjc.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 7. chemeo.com [chemeo.com]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Senkyunolide H attenuates osteoclastogenesis and postmenopausal osteoporosis by regulating the NF-κB, JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Senkyunolide-H: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide-H is a naturally occurring phthalide derivative that has attracted significant scientific interest due to its diverse pharmacological activities.[1] As a bioactive compound found primarily in medicinal plants of the Umbelliferae (Apiaceae) family, it holds potential for the development of novel therapeutics.[1][2] Mechanistic studies have revealed that this compound modulates key intracellular signaling pathways, including those involved in inflammation, neuroprotection, and bone metabolism.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of its known biological signaling pathways.

Natural Sources of this compound

This compound is predominantly isolated from the rhizomes of Ligusticum chuanxiong Hort. (Chuanxiong) and the roots of Angelica sinensis (Oliv.) Diels (Danggui), both of which are prominent herbs in traditional Chinese medicine.[1][3] It is also found in other related species of the Umbelliferae family.[2] The concentration of this compound in plant material can be influenced by factors such as the plant's origin, cultivation practices, harvesting time, and post-harvest processing and storage methods.[4][5] Notably, the processing and storage of L. chuanxiong rhizomes can lead to an increase in the concentration of the more stable this compound and its isomer, Senkyunolide-I, through the transformation of other phthalides like ligustilide.[6]

Extraction and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process encompassing initial extraction to obtain a crude extract, followed by purification to isolate the compound of interest.

Crude Extraction

A common initial step is solvent extraction from the dried and powdered plant material. High-pressure ultrasound-assisted extraction (HPUAE) has been demonstrated to be an efficient method for obtaining a crude extract rich in this compound.[7]

Experimental Protocol: High-Pressure Ultrasound-Assisted Extraction (HPUAE) [7]

-

Sample Preparation: Dried rhizomes of Ligusticum chuanxiong are ground into a fine powder (e.g., 80 mesh).[2]

-

Solvent Selection: A 40% ethanol solution in water is utilized as the extraction solvent.[2][7]

-

Extraction Parameters:

-

Post-Extraction: The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

Purification

Counter-current chromatography (CCC) is a highly effective liquid-liquid partition chromatography technique for the preparative isolation and purification of this compound from the crude extract, as it avoids the use of solid adsorbents.[8]

Experimental Protocol: Counter-Current Chromatography (CCC) [8]

-

Crude Extract Preparation: The dried crude extract is dissolved in a suitable solvent for injection into the CCC system.

-

Two-Phase Solvent System: A system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 (v/v/v/v) is prepared and thoroughly equilibrated.[8]

-

CCC System Parameters:

-

Apparatus: A preparative counter-current chromatography instrument.

-

Mobile Phase: The lower aqueous phase is employed as the mobile phase.

-

Elution Mode: Head-to-tail elution.

-

Flow Rate: 2.0 mL/min.

-

Revolution Speed: 800 rpm.

-

-

Fraction Collection and Analysis: Fractions are collected as they elute from the system. Each fraction is then analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.[8]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantification of this compound in extracts and purified fractions.

Experimental Protocol: HPLC Analysis

-

Standard and Sample Preparation:

-

Standard Solution: A stock solution of purified this compound is prepared in methanol, and a series of dilutions are made to generate a calibration curve.[7]

-

Sample Solution: A known amount of the crude extract or purified fraction is dissolved in methanol and filtered through a 0.45 µm syringe filter prior to injection.[7]

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), often with a small amount of acid such as 0.05% phosphoric acid.[9]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

Detection Wavelength: 280 nm.[7]

-

Injection Volume: 10 µL.[7]

-

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the this compound standards. The concentration in the samples is then determined by comparing their peak areas to this curve.[7]

Data Presentation: Yield and Purity

The yield and purity of this compound are dependent on the natural source and the extraction and purification methods employed. The following tables summarize quantitative data from published studies.

| Table 1: Optimized Parameters for High-Pressure Ultrasound-Assisted Extraction of Phthalides from L. chuanxiong | |

| Parameter | Optimal Value |

| Extraction Solvent | 40% Ethanol[2] |

| Pressure | 10 MPa[2] |

| Particle Size | 80 mesh[2] |

| Liquid-to-Solid Ratio | 100:1 mL/g[2] |

| Extraction Temperature | 70°C[2] |

| Ultrasonic Power | 180 W[2] |

| Extraction Time | 74 min[2] |

| Table 2: Purification Yield and Purity of this compound using Counter-Current Chromatography | |

| Parameter | Value |

| Starting Material | 400 mg crude extract from L. chuanxiong[8] |

| Yield of this compound | 1.7 mg[8] |

| Purity of this compound | 93%[8] |

| Table 3: Content of this compound in Crude Extract of Rhizoma Chuanxiong | |

| Compound | Purity in Crude Extract |

| This compound | 0.69%[9] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key intracellular signaling pathways.

Anti-Neuroinflammatory Effects via ERK and NF-κB Pathways

This compound has been shown to inhibit the activation of microglia and attenuate neuroinflammation.[10][11] It achieves this by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK) and inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11][12] This leads to a reduction in the production of pro-inflammatory cytokines.[10]

Neuroprotective Effects via cAMP-PI3K/AKT Pathway

In the context of oxygen-glucose deprivation/reperfusion (OGD/R) injury, a model for ischemic stroke, this compound has demonstrated neuroprotective effects.[13] It upregulates the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[13] This cascade promotes cell survival and inhibits apoptosis.

Anti-Osteoporotic Effects via NF-κB, JNK, and ERK Pathways

This compound has been found to attenuate postmenopausal osteoporosis by inhibiting the differentiation of osteoclasts.[14] It achieves this by downregulating the RANKL-induced activation of the NF-κB, c-Jun N-terminal kinase (JNK), and ERK signaling pathways.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Comparative Study on Morphological Features and Chemical Components of Wild and Cultivated Angelica sinensis Based on Bionic Technologies and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The variation in the major constituents of the dried rhizome of Ligusticum chuanxiong (Chuanxiong) after herbal processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Preparative isolation and purification of senkyunolide-I, this compound and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Senkyunolide H attenuates osteoclastogenesis and postmenopausal osteoporosis by regulating the NF-κB, JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Senkyunolide-H: A Technical Overview of its Neuroprotective Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Senkyunolide-H (SNH), a primary bioactive phthalide compound isolated from the traditional Chinese medicine Ligusticum chuanxiong, has emerged as a promising therapeutic agent for neurological disorders.[1][2] Its neuroprotective properties are attributed to its ability to modulate a complex network of intracellular signaling pathways, thereby mitigating neuroinflammation, oxidative stress, apoptosis, and autophagy-related neuronal injury.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling cascades involved.

Core Mechanisms and Signaling Pathways

This compound exerts its neuroprotective effects by targeting several critical signaling pathways implicated in neuronal cell survival and injury. The primary mechanisms include the attenuation of neuroinflammation via the ERK/NF-κB pathway, regulation of cell survival and autophagy through the PI3K/Akt/mTOR pathway, and combating oxidative stress.

Attenuation of Neuroinflammation: The ERK/NF-κB Pathway

In the central nervous system, the over-activation of microglia contributes to neuroinflammation by releasing pro-inflammatory cytokines and reactive oxygen species (ROS), leading to neuronal damage.[1] this compound has been shown to inhibit the activation of microglia and suppress the inflammatory response by modulating the Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][3]

Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the activation of Toll-Like Receptor 4 (TLR4) triggers downstream signaling, including the phosphorylation of ERK. This leads to the activation of the NF-κB complex, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes.[1] this compound intervenes by inhibiting the phosphorylation of ERK, thereby preventing the degradation of IκBα and subsequent activation and nuclear translocation of NF-κB p65.[1][3] This blockade results in a significant reduction of pro-inflammatory mediators.

Promotion of Cell Survival and Autophagy Regulation: The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and autophagy.[5] In the context of neuronal injury, such as cerebral ischemia, activation of the PI3K/Akt pathway is neuroprotective.[2][4] this compound has been found to activate this pathway, leading to the phosphorylation and activation of Akt.[2]

Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, promoting cell survival. Furthermore, the PI3K/Akt/mTOR axis is a key regulator of autophagy, a cellular process for degrading and recycling cellular components.[3][4] While the precise role of autophagy in cerebral ischemia is complex, this compound's modulation of this pathway appears to contribute to its overall neuroprotective effects by suppressing apoptosis.[4] One study demonstrated that SNH post-treatment in a mouse model of cerebral ischemia activated the PI3K/Akt pathway while inhibiting NF-κB, leading to reduced neuronal death.[2]

Quantitative Data on Neuroprotective Effects

The efficacy of this compound has been quantified in various preclinical models of neurological damage. The following tables summarize key findings from both in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Line | Model | Treatment | Key Findings |

| BV2 Microglia | LPS-Induced Neuroinflammation | 25, 50, 100 µM SNH | Dose-dependently decreased mRNA and protein levels of TNF-α, IL-1β, IL-6.[1][3] |

| BV2 Microglia | LPS-Induced Oxidative Stress | 25, 50, 100 µM SNH | Significantly increased protein levels of GSH, CAT, and SOD; decreased NO levels.[1] |

| BV2 Microglia | LPS-Induced M1/M2 Polarization | 25, 50, 100 µM SNH | Dose-dependently decreased M1 marker (CD16/32) and increased M2 marker (CD206).[1] |

| PC12 Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 100 µM SNH | Increased cell viability and downregulated cleaved caspase 3 levels.[2][6] |

| PC12 Cells | MPP+ Induced Apoptosis | Not specified | Protected against apoptosis and oxidative stress via the MAPK pathway.[7] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Disease Model | Treatment | Key Findings |

| Mice | Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg & 40 mg/kg SNH (i.g.) | Reduced infarct volume by ~23% (20 mg/kg) and ~9% (40 mg/kg) compared to MCAO group (43%).[6] |

| Mice | Middle Cerebral Artery Occlusion (MCAO) | 40 mg/kg SNH (i.g., post-treatment) | Significantly decreased neurological scores and infarct volume.[2] |

| Rats | Cerebral Ischemia (CI) | SNH-loaded nanoparticles (i.p.) | Reduced brain tissue water content and inhibited neuronal apoptosis and autophagy.[4] |

Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for key experiments used to evaluate the neuroprotective actions of this compound.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells

This model simulates ischemia-reperfusion injury in cultured neuronal cells.[8]

-

Cell Culture: PC12 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% horse serum and 5% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.[3]

-

OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution. Cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 4 hours).[3][8]

-

SNH Treatment: Cells are typically pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for 2 hours before the OGD insult.[3]

-

Reperfusion: Reperfusion is initiated by replacing the glucose-free medium with the complete culture medium and returning the cells to normoxic conditions (37°C, 5% CO₂) for a further 24 hours.[8]

-

Assessment of Cell Viability: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.[3][8]

-

Western Blot Analysis: Protein levels of key signaling and apoptosis-related molecules (e.g., p-Akt, Akt, cleaved caspase-3, Bcl-2) are determined by Western blotting to elucidate the mechanism of action.[2][9]

In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglia

This model is used to study the anti-inflammatory effects of compounds on microglial cells.[3]

-

Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[3]

-

SNH Treatment: Cells are pre-treated with this compound (25, 50, and 100 µM) for 2 hours.[3]

-

Inflammatory Stimulus: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[3]

-

Analysis of Inflammatory Cytokines: The mRNA and protein expression levels of cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using qRT-PCR and ELISA, respectively.[3]

-

Western Blot Analysis: Protein levels of key signaling molecules (e.g., p-ERK, ERK, NF-κB p65, IκBα) are determined to investigate the underlying pathways.[3]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used surgical procedure in rodents to mimic focal cerebral ischemia, characteristic of stroke.[3]

-

Animal Model: Transient focal cerebral ischemia is induced in mice or rats by occluding the middle cerebral artery using the intraluminal filament method for a defined period (e.g., 2 hours), followed by reperfusion.[3]

-

SNH Administration: this compound (e.g., 40 mg/kg) is administered, often by intravenous injection or intragastric gavage, at a specific time point, such as the onset of reperfusion.[2][3]

-

Neurological Deficit Scoring: Neurological function is evaluated at time points post-MCAO (e.g., 24 hours) using a standardized scoring system to assess motor and sensory deficits.[3]

-

Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white, allowing for the quantification of the infarct volume.[3]

Conclusion

This compound demonstrates significant neuroprotective potential through its multifaceted mechanism of action. By inhibiting the ERK/NF-κB pathway, it effectively suppresses neuroinflammation and oxidative stress in microglial cells. Concurrently, its activation of the PI3K/Akt signaling cascade promotes neuronal survival and modulates autophagy, offering protection against ischemic and apoptotic injury. The robust preclinical data underscore the promise of this compound as a lead compound for the development of novel therapeutics for stroke and other neurodegenerative diseases. Further research, particularly focusing on its pharmacokinetic profile and long-term efficacy, is warranted to translate these promising findings into clinical applications.[3]

References

- 1. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Network-Based Method for Mechanistic Investigation and Neuroprotective Effect on Post-treatment of Senkyunolid-H Against Cerebral Ischemic Stroke in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Senkyunolide-H: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide-H, a prominent phthalide derivative isolated from Ligusticum chuanxiong Hort., has demonstrated significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammatory applications.[1] Despite its promising pharmacological profile, the clinical translation of this compound is met with challenges, primarily concerning its pharmacokinetic properties and oral bioavailability. This technical guide provides an in-depth analysis of the current understanding of the pharmacokinetics and bioavailability of this compound. It aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside detailed experimental protocols and an exploration of the key signaling pathways it modulates. While specific data on the absolute bioavailability of this compound remains to be fully elucidated, this guide synthesizes available quantitative data, including comparative pharmacokinetic parameters, and outlines strategies to overcome its inherent bioavailability challenges.

Introduction

This compound is a naturally occurring compound that has garnered considerable interest for its diverse pharmacological activities.[1] Belonging to the class of phthalides, it is a key bioactive constituent of Ligusticum chuanxiong, a medicinal herb with a long-standing history in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases.[1] Mechanistic studies have revealed that this compound exerts its effects through the modulation of several critical intracellular signaling pathways, including PI3K/AKT/mTOR, NF-κB, JNK, and ERK, highlighting its potential as a therapeutic agent for a range of pathologies.[1] However, the progression of this compound from a promising preclinical candidate to a viable clinical therapeutic is contingent upon a thorough understanding and optimization of its pharmacokinetic profile. This guide serves as a technical resource, consolidating the available data on the pharmacokinetics and bioavailability of this compound, and providing detailed methodologies for its study.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by rapid absorption following oral administration, but its systemic exposure is limited by factors such as poor aqueous solubility, instability in the gastrointestinal (GI) tract, and extensive first-pass metabolism.[2]

Absorption

Following oral administration of a Chuanxiong Rhizoma extract to rats, this compound was detected in plasma, with a time to reach maximum concentration (Tmax) of 0.33 ± 0.10 hours.[3] This indicates rapid absorption from the gastrointestinal tract. However, the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were found to be relatively low, suggesting limited overall absorption.[3]

Distribution

Specific data on the tissue distribution of this compound is not extensively reported. However, its structural analog, Senkyunolide-I, has been shown to be widely distributed in various tissues and can cross the blood-brain barrier.[4][5] Given the structural similarities, it is plausible that this compound also exhibits significant tissue distribution.

Metabolism

Phthalides, including this compound, are known to undergo substantial first-pass metabolism in the liver.[2] In vitro studies with rat and human hepatocytes have been conducted to investigate the metabolic pathways of this compound.[6] While specific metabolites of this compound are being characterized, studies on the related compound Senkyunolide-A have identified hydroxylation, epoxidation, aromatization, and glutathione (GSH) conjugation as the main metabolic routes.[7]

Excretion

The excretion pathways of this compound have not been fully detailed in the available literature. Based on the metabolic profile of related compounds, it is anticipated that the metabolites of this compound are primarily excreted through biliary and renal routes.

Bioavailability

The absolute oral bioavailability of this compound has not been reported in the reviewed literature.[2] However, data from its analogs provide some context. Senkyunolide-A has a low oral bioavailability of approximately 8% in rats, which is attributed to its instability in the GI tract and significant first-pass metabolism.[8] In contrast, Senkyunolide-I exhibits a more favorable oral bioavailability of over 35% in rats and over 40% in dogs.[9][10]

The low oral bioavailability of this compound is a significant hurdle for its development as an oral therapeutic. Key contributing factors include:

-

Gastrointestinal Instability: Similar to other phthalide lactones, this compound is susceptible to hydrolysis of its lactone ring, particularly in the alkaline environment of the intestine.[1]

-

First-Pass Metabolism: Extensive metabolism in the liver upon absorption from the gut significantly reduces the amount of unchanged drug reaching systemic circulation.[2]

-

Poor Aqueous Solubility: Limited solubility of this compound in aqueous media can hinder its dissolution in the GI fluids, a prerequisite for absorption.[2]

To overcome these challenges, advanced formulation strategies such as nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs) have been proposed to enhance the oral bioavailability of this compound by protecting it from degradation and improving its absorption.[2]

Quantitative Data Summary

The following tables summarize the available quantitative pharmacokinetic data for this compound and its analogs.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Chuanxiong Rhizoma Extract [3]

| Parameter | Value |

| Dose | Not Specified |

| Tmax (h) | 0.33 ± 0.10 |

| Cmax (µg/L) | 185.3 ± 45.8 |

| AUC(0-t) (µg·h/L) | 385.6 ± 76.4 |

| t1/2 (h) | Not Reported |

| Oral Bioavailability (%) | Not Reported |

Table 2: Comparative Pharmacokinetic Parameters of Senkyunolide Analogs in Rats Following Oral Administration [3][11]

| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| Senkyunolide-A | 10 | 0.21 ± 0.08 | 185.3 ± 45.1 | 256.7 ± 58.9 | ~8 |

| Senkyunolide-I | Not Specified | 0.42 ± 0.14 | 1368.2 ± 354.7 | 2547.3 ± 589.1 | >35 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the pharmacokinetic and bioavailability assessment of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical workflow for determining the pharmacokinetic profile of this compound in a rat model.[3]

Caption: Workflow for the formulation and characterization of a this compound nanoemulsion.

-

Component Selection: An oil phase (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol HP) are selected. [2]* Formulation Optimization: A pseudo-ternary phase diagram is constructed to identify the optimal ratios of the components that form a stable nanoemulsion. [2]* Preparation: this compound is dissolved in the oil phase, followed by the addition of the surfactant and co-surfactant. The aqueous phase is then added dropwise under high-speed stirring, followed by high-pressure homogenization or ultrasonication. [2]* Characterization: The nanoemulsion is characterized for droplet size, polydispersity index (PDI), zeta potential, morphology, and drug encapsulation efficiency. [2]

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

In the context of neuronal cells, this compound has been shown to regulate autophagy through the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival in response to ischemic injury. [12] PI3K/AKT/mTOR Signaling Pathway

Caption: this compound modulates the PI3K/AKT/mTOR pathway, impacting neuronal autophagy and survival.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway, a key mechanism underlying its anti-inflammatory effects. [4] NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

JNK and ERK Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic profiling of senkyunolide A and identification of its metabolites in hepatocytes by ultra-high-performance liquid chromatography combined with diode-array detector and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activities and Therapeutic Potential of Senkyunolide-H

Abstract

This compound is a bioactive phthalide compound isolated from the rhizome of Ligusticum chuanxiong, a medicinal herb with a long history of use in traditional Asian medicine for treating cardiovascular and cerebrovascular diseases.[1][2][3] Emerging preclinical research has illuminated its significant therapeutic potential, driven by a diverse range of pharmacological activities, including potent neuroprotective, anti-inflammatory, antioxidant, and anti-osteoporotic effects.[2][4] Mechanistic studies have revealed that this compound exerts its effects by modulating several critical intracellular signaling pathways, such as ERK/NF-κB, PI3K/AKT/mTOR, and cAMP/PI3K/AKT.[1][2] This technical guide provides a comprehensive meta-analysis of the available preclinical data on this compound, detailing its biological activities, summarizing quantitative data, outlining key experimental protocols, and visualizing the underlying molecular mechanisms to support further research and drug development.

Core Biological Activities and Therapeutic Potential

This compound has demonstrated multifaceted pharmacological effects across a range of in vitro and in vivo models, highlighting its potential for treating a variety of pathological conditions.

Neuroprotective and Anti-Neuroinflammatory Effects

This compound exhibits significant neuroprotective and anti-inflammatory properties, making it a promising candidate for neurological disorders.[5]

-

Anti-Neuroinflammation: In models of lipopolysaccharide (LPS)-induced neuroinflammation, this compound has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system.[1][6] It dose-dependently suppresses the production of pro-inflammatory cytokines like IL-6 and IL-1β while increasing the anti-inflammatory cytokine IL-10.[1][5] This is achieved primarily through the inhibition of the ERK and NF-κB signaling pathways.[1][6][7] Furthermore, this compound promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5][6]

-

Ischemic Stroke: In animal models of ischemic stroke, such as transient middle cerebral artery occlusion (MCAO), intravenously administered this compound significantly reduces infarct volume and ameliorates neurological deficits.[1][8] Its neuroprotective effects in the context of ischemia-reperfusion injury are also attributed to the activation of the cAMP/PI3K/AKT and PI3K/AKT/mTOR signaling pathways, which regulate neuronal autophagy and promote cell survival.[1][2][4][9]

-

Neurodegenerative Disease Models: this compound protects against 1-methyl-4-phenylpyridinium (MPP+)-induced apoptosis in PC12 cells, an in vitro model relevant to Parkinson's disease.[10][11] It mitigates oxidative stress by reducing reactive oxygen species (ROS) generation and inhibiting the ROS-mediated MAPK pathway.[10][11]

Therapeutic Potential: The potent anti-neuroinflammatory and neuroprotective activities of this compound suggest its therapeutic utility in conditions such as ischemic stroke, neuropathic pain, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[5][6][10]

Anti-Osteoporotic Activity

This compound has been identified as a potent inhibitor of osteoclastogenesis, the process of bone resorption.[2][12]

-

Mechanism: It attenuates postmenopausal osteoporosis by downregulating the RANKL-induced activation of NF-κB, JNK, and ERK signaling pathways in bone marrow-derived macrophages.[2][4][12] This inhibition prevents the differentiation of these macrophages into mature, bone-resorbing osteoclasts.

Therapeutic Potential: These findings position this compound as a potential therapeutic agent for treating bone disorders characterized by excessive bone resorption, such as postmenopausal osteoporosis.[2][12]

Antioxidant and Cytoprotective Effects

This compound demonstrates significant antioxidant activity in various cell models.

-

Mechanism: In HepG2 liver cells subjected to hydrogen peroxide-induced oxidative stress, this compound reduces levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[12][13] This protective effect is mediated through the induction of heme oxygenase-1 (HO-1), a key antioxidant enzyme, potentially via the Nrf2 pathway.[8][12][14]

Therapeutic Potential: Its ability to combat oxidative stress is relevant to a wide range of pathologies, including cardiovascular disease, liver injury, and neurodegenerative disorders.[10][13]

Cardiovascular and Anti-Proliferative Effects

The traditional use of Ligusticum chuanxiong for cardiovascular ailments is supported by modern research into its constituents, including this compound.[3][13]

-

Mechanism: this compound inhibits the proliferation of primary mouse aortic smooth muscle cells with high potency (IC50 < 0.1 µg/ml).[12] The proliferation of these cells is a key event in the pathogenesis of atherosclerosis. Its anti-inflammatory and antioxidant properties also contribute to its cardioprotective potential.[13]

Therapeutic Potential: this compound is a compelling candidate for further investigation in the development of novel agents for treating cardiovascular diseases like atherosclerosis.[3][13]

Anti-Cancer Activity

Recent research has uncovered a novel anti-cancer application for this compound, specifically in the context of depression-associated breast cancer.[15]

-

Mechanism: Depression can promote breast cancer progression through the inflammatory cytokine Interleukin-8 (IL-8), which activates its receptor CXCR2 on cancer cells.[15][16] A 2025 study demonstrated that this compound binds to and regulates CXCR2, blocking the pro-proliferative signal from IL-8.[15][16][17] Notably, this anti-cancer effect was potent in the context of depression-induced tumor growth but was not significant in non-depressed models, suggesting a state-specific therapeutic action.[15][16]

Therapeutic Potential: This unique mechanism represents a paradigm shift towards treating cancer by addressing the molecular changes induced by co-morbid psychological conditions.[15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Model / Target | Treatment / Concentration | Key Findings | Reference |

| BV2 Microglia | LPS-Induced Neuroinflammation | 25, 50, 100 μM | Dose-dependently decreased mRNA and protein expression of IL-6 and IL-1β; increased IL-10. | [1] |

| PC12 Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not specified | Protected against OGD/R-induced cell death. | [1][18] |

| HepG2 Cells | Hydrogen Peroxide-Induced Oxidative Stress | 150, 200 µg/mL | Reduced ROS and MDA levels; increased heme oxygenase-1 (HO-1). | [12][13] |

| Primary Mouse Aortic Smooth Muscle Cells | Proliferation | <0.1 µg/mL | Inhibited proliferation with an IC50 < 0.1 µg/mL. | [12][13] |

| Bone Marrow-Derived Macrophages (BMMs) | RANKL-Induced Osteoclastogenesis | Not specified | Inhibited the formation of mature osteoclasts. | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Treatment / Dosage | Key Findings | Reference |

| Mice | Middle Cerebral Artery Occlusion (MCAO) | 40 mg/kg (intravenous) | Significantly reduced neurological deficit scores and infarct volume. | [1] |

| Mice | Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg and 40 mg/kg | Reduced infarct volume by ~23% (20 mg/kg) and ~9% (40 mg/kg) compared to the MCAO group (43%). | [8] |

| Ovariectomized Mice | Postmenopausal Osteoporosis | 15 mg/kg (daily oral gavage) | Attenuated osteoclastogenesis and decreased bone resorption. | [2][12] |

| Mice with Breast Cancer | Depression-Associated Tumor Growth (CUMS model) | Not specified | Significantly reversed the pro-tumor effect of chronic unpredictable mild stress (CUMS). No significant effect in non-depressed models. | [16] |

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways.

ERK/NF-κB Pathway in Neuroinflammation

In microglia, pro-inflammatory stimuli like LPS activate the ERK and NF-κB signaling pathways, leading to the transcription of inflammatory cytokines. This compound inhibits the phosphorylation of ERK and the nuclear translocation of NF-κB p65, thereby suppressing the inflammatory cascade.[1][6][7]

PI3K/AKT/mTOR Pathway in Neuronal Autophagy

The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival and autophagy. In the context of ischemic injury, this compound has been shown to modulate this pathway, which can affect the autophagic processes in neuronal cells, contributing to its neuroprotective effects.[1][4][9]

cAMP/PI3K/AKT Pathway in Neuroprotection

In models of oxygen-glucose deprivation/reperfusion (OGD/R), this compound exerts neuroprotective effects by activating the cAMP/PI3K/AKT signaling pathway, which leads to the upregulation of pro-survival proteins and the inhibition of apoptosis.[1][2][18]

NF-κB, JNK, and ERK Pathways in Osteoclastogenesis

This compound prevents bone loss by inhibiting osteoclast differentiation. It achieves this by downregulating the activation of NF-κB, JNK, and ERK signaling pathways, which are induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][12]

Detailed Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical studies of this compound.

LPS-Induced Neuroinflammation in BV2 Microglia

This protocol is used to evaluate the anti-neuroinflammatory effects of this compound in vitro.[1]

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in appropriate plates. Once adherent, they are pretreated with this compound (e.g., 25, 50, and 100 μM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours to induce an inflammatory response.

-

Analysis of Inflammatory Cytokines:

-

qRT-PCR: RNA is extracted from the cells, reverse-transcribed to cDNA, and the mRNA expression levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) are quantified using quantitative real-time PCR.

-

ELISA: The protein concentrations of the same cytokines in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against key signaling molecules (e.g., ERK, p-ERK, NF-κB p65, IκBα) to elucidate the mechanism of action.[1][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Senkyunolide H | TargetMol [targetmol.com]

- 4. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 5. benchchem.com [benchchem.com]

- 6. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tcmjc.com [tcmjc.com]

- 12. caymanchem.com [caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

The Discovery and Isolation of Senkyunolide-H from Ligusticum chuanxiong: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Senkyunolide-H, a bioactive phthalide compound derived from the rhizome of Ligusticum chuanxiong. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

This compound, a significant constituent of the traditional medicinal herb Ligusticum chuanxiong, has garnered considerable scientific interest for its potent neuroprotective and anti-inflammatory properties.[1][2] This guide details the methodologies for its extraction and purification, summarizes key quantitative data, and elucidates the signaling pathways through which it exerts its biological effects.

Discovery and Chemical Properties

This compound is a phthalide derivative first identified in plants of the Umbelliferae family, most notably Ligusticum chuanxiong Hort.[2] Its discovery arose from phytochemical analyses of this traditional medicinal herb.[2] The processing and storage of L. chuanxiong rhizomes have been observed to increase the concentration of more stable derivatives like this compound.[2]

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |

| CAS Number | 94596-27-7 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and Ethanol |

Extraction and Isolation Protocols

The isolation of this compound from Ligusticum chuanxiong involves a multi-step process beginning with extraction from the dried rhizome, followed by purification to isolate the compound.

High-Pressure Ultrasound-Assisted Extraction (HPUAE)

High-pressure ultrasound-assisted extraction has been demonstrated as an efficient method for obtaining this compound from Ligusticum chuanxiong.[3]

Protocol:

-

Sample Preparation: The dried rhizomes of Ligusticum chuanxiong are ground into a fine powder.[3]

-

Solvent Selection: A 40% ethanol solution is recommended for optimal extraction.[3]

-

Extraction Parameters:

Purification by Counter-Current Chromatography (CCC)

Counter-current chromatography is a highly effective method for the preparative isolation and purification of this compound from the crude extract.[2][4]

Protocol:

-

Crude Extract Preparation: The crude extract obtained from the initial extraction is concentrated under reduced pressure.[5]

-

Two-Phase Solvent System: An optimized two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 (v/v/v/v) is prepared.[4][5] The lower phase is used as the mobile phase.[4]

-

CCC Operation:

-

The multiplayer coil separation column is filled with the upper phase (stationary phase).

-

The apparatus is rotated at approximately 800 rpm.

-

The mobile phase is pumped into the column in a head-to-tail elution mode at a flow rate of 2.0 mL/min.

-

-

Sample Injection: 400 mg of the crude extract is dissolved in the two-phase solvent system and injected into the column.[2][4]

-

Fraction Collection and Analysis: The effluent is monitored by a UV detector at 280 nm, and fractions are collected.[2] The collected fractions are then analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.[2][3]

Structural Elucidation

The definitive structure of purified this compound is confirmed through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework and the precise arrangement of atoms within the molecule.

Quantitative Data

The following tables summarize the quantitative data related to the isolation and biological activity of this compound.

Table 1: Isolation and Purification Data

| Method | Starting Material | Yield of this compound | Purity | Reference |

| Counter-Current Chromatography | 400 mg of crude extract | 1.7 mg | 93% | [4] |

Table 2: In Vitro Biological Activity

| Cell Line | Model | Treatment Concentration | Key Findings | Reference |

| BV2 microglia | Lipopolysaccharide (LPS)-induced neuroinflammation | 25, 50, 100 µM | Dose-dependently decreased mRNA and protein expression of IL-6 and IL-1β; increased IL-10. | [5] |

| PC12 cells | Oxygen glucose deprivation/reperfusion (OGD/R) | 100 µM | Protected against OGD/R-induced cell death and downregulated cleaved caspase 3 levels. | [3] |

| Primary mouse aorta smooth muscle cells | Proliferation | < 0.1 µg/ml | Inhibited proliferation with an IC50 < 0.1 µg/ml. | [5] |

Table 3: In Vivo Biological Activity

| Animal Model | Disease Model | Treatment | Key Findings | Reference |

| Mouse | Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg and 40 mg/kg | Reduced infarct volume by ~23% (20 mg/kg) and ~9% (40 mg/kg) compared to the MCAO group. | [3] |

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways.

Anti-Neuroinflammatory Effects: ERK and NF-κB Signaling

In microglial cells, this compound suppresses the inflammatory response triggered by lipopolysaccharide (LPS). This anti-inflammatory effect is mediated through the inhibition of the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines.[1]

Neuroprotective Effects: PI3K/AKT and cAMP/PI3K/AKT Signaling

This compound demonstrates significant neuroprotective properties. In models of cerebral ischemia-reperfusion injury, it protects neuronal cells by activating the cAMP-PI3K/AKT signaling pathway, which upregulates pro-survival proteins and inhibits apoptosis.[2] It has also been implicated in the regulation of autophagy in neuronal cells through the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival.[5]

Experimental Workflow Overview

The overall process for the discovery and isolation of this compound from Ligusticum chuanxiong can be visualized as a systematic workflow.

Conclusion

This compound, isolated from Ligusticum chuanxiong, demonstrates significant potential as a therapeutic agent, particularly for neuroinflammatory and neurodegenerative disorders. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as ERK/NF-κB and PI3K/AKT, provides a strong basis for its further investigation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for future research and development of this compound as a novel therapeutic candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Preparative isolation and purification of senkyunolide-I, this compound and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Senkyunolide-H: A Review of the Literature and Research Background

Abstract

This compound is a naturally occurring phthalide derivative isolated from Ligusticum chuanxiong Hort, a medicinal herb widely used in traditional medicine.[1][2] This compound has attracted significant scientific interest due to its diverse and potent pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-osteoporotic effects.[1][2][3] Mechanistic studies have revealed that this compound modulates several critical intracellular signaling pathways, such as the ERK/NF-κB, PI3K/AKT/mTOR, and JNK pathways.[2][4] This technical guide provides a comprehensive meta-analysis of the existing preclinical data on this compound, detailing its chemical properties, isolation protocols, biological activities, and underlying mechanisms of action. It is intended to serve as a foundational resource to support further research and development of this promising natural product.

Chemical Properties and Isolation

This compound (C₁₂H₁₆O₄) is a benzofuran derivative with a phthalide core, a butylidene side chain, and two hydroxyl groups that are crucial for its biological activity.[2][3] Its discovery is linked to the phytochemical analysis of Ligusticum chuanxiong, where it was found that processing and storage of the rhizomes led to an increase in the concentration of more stable derivatives like this compound.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₄ | [2][3][5] |

| Molecular Weight | 224.25 g/mol | [2][6] |

| IUPAC Name | (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | [2][6] |

| CAS Number | 94596-27-7 | [2][5] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO and Ethanol | [2][5] |

The primary method for obtaining this compound is through isolation from its natural source.[3] Counter-current chromatography (CCC) has been demonstrated to be a highly effective method for its preparative isolation and purification.[3][7]

Pharmacological Activities and Mechanisms of Action

This compound exerts its therapeutic potential by modulating multiple key signaling pathways involved in inflammation, cell survival, and differentiation.

Anti-Neuroinflammatory Effects

In the central nervous system, this compound has been shown to suppress the inflammatory response in microglial cells triggered by lipopolysaccharide (LPS).[1] This effect is mediated through the inhibition of the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4][8] By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4]

Neuroprotective Effects

This compound demonstrates significant neuroprotective properties in models of neuronal damage, such as oxygen-glucose deprivation/reperfusion (OGD/R), which simulates ischemic stroke.[2][4] Its protective mechanism involves the regulation of autophagy in neuronal cells through the PI3K/AKT/mTOR signaling pathway.[4][8][9] Additionally, it has been found to exert neuroprotective effects through the cAMP/PI3K/AKT signaling pathway, which is crucial for promoting cell survival.[4]

Anti-Osteoporotic Effects

This compound has been shown to attenuate postmenopausal osteoporosis by inhibiting osteoclastogenesis, the differentiation of osteoclasts which are responsible for bone resorption.[2][5] This action is achieved by regulating the NF-κB, JNK, and ERK signaling pathways that are downstream of the RANKL receptor.[2][5][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Senkyunolide H | C12H16O4 | CID 13965088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preparative isolation and purification of senkyunolide-I, this compound and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcmjc.com [tcmjc.com]

- 9. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

Senkyunolide-H: A Technical Overview of a Promising Neuroprotective and Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide-H (CAS No. 94596-27-7) is a naturally occurring phthalide derivative isolated from Ligusticum chuanxiong, a plant with a long history of use in traditional medicine for cardiovascular and cerebrovascular diseases.[1][2][3] This compound has emerged as a significant subject of research due to its potent neuroprotective, anti-inflammatory, and anti-osteoporotic properties.[1] Mechanistic studies have elucidated that this compound exerts its therapeutic effects by modulating a variety of critical intracellular signaling pathways, including PI3K/AKT/mTOR, NF-κB, JNK, and ERK.[1][4] This technical guide synthesizes the current research on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms to support ongoing and future investigations into its therapeutic potential.

Chemical Properties

| Property | Value |

| CAS Number | 94596-27-7 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol [1] |

| IUPAC Name | (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one[1] |

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Model | Treatment | Key Findings | Reference |

| BV2 microglia | Lipopolysaccharide (LPS)-induced neuroinflammation | This compound (25, 50, 100 μM) | Dose-dependently decreased mRNA and protein expression of IL-6 and IL-1β; increased IL-10.[5] | [5] |

| PC12 cells | Oxygen glucose deprivation/reperfusion (OGD/R) | This compound | Protected against OGD/R-induced cell death.[5] | [5] |

| HepG2 cells | Hydrogen peroxide-induced oxidative stress | This compound (150, 200 µg/ml) | Reduced reactive oxygen species (ROS) and malondialdehyde (MDA) levels; increased heme oxygenase-1 (HO-1).[5][6] | [5][6] |

| Primary mouse aorta smooth muscle cells | Proliferation | This compound | Inhibited proliferation with an IC50 < 0.1 µg/ml.[5][6] | [5][6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Model | Treatment | Key Findings | Reference |

| Ovariectomized mice | Postmenopausal osteoporosis | This compound (15 mg/kg) | Decreased bone resorption.[6] | [6] |

Key Signaling Pathways and Mechanisms of Action

This compound modulates several key signaling pathways to exert its pharmacological effects.

Neuroprotection via cAMP/PI3K/AKT Signaling

In the context of cerebral ischemia-reperfusion injury, this compound has been demonstrated to protect neuronal cells by activating the cAMP-PI3K/AKT signaling pathway.[1][7] This activation leads to the upregulation of pro-survival proteins and the inhibition of apoptotic pathways.[1]

Attenuation of Neuroinflammation via ERK/NF-κB Signaling

This compound has been shown to inhibit the activation of microglia and reduce neuroinflammation by regulating the ERK and NF-κB signaling pathways.[4][5][8] It suppresses the production of pro-inflammatory cytokines while promoting anti-inflammatory mediators.[8]

Inhibition of Osteoclastogenesis via NF-κB, JNK, and ERK Signaling

This compound has demonstrated potential in treating postmenopausal osteoporosis by inhibiting osteoclast differentiation.[1] It achieves this by downregulating the RANKL-induced activation of the NF-κB, JNK, and ERK signaling pathways.[1][6]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in preclinical studies of this compound.

LPS-Induced Neuroinflammation in BV2 Microglia

This protocol is used to evaluate the anti-neuroinflammatory effects of this compound.

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[5]

-

Treatment: Cells are pretreated with this compound (25, 50, and 100 μM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.[5]

-

Analysis of Inflammatory Cytokines: The mRNA and protein expression levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR) and enzyme-linked immunosorbent assay (ELISA), respectively.[5]

-

Western Blot Analysis: Protein levels of key signaling molecules (e.g., p-p65, p-IκBα, p-JNK, p-ERK) are determined by Western blotting to elucidate the mechanism of action.[1][5]

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells

This in vitro model of ischemia-reperfusion injury is used to assess the neuroprotective effects of this compound.[1]

-

Cell Culture: PC12 cells are cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum and horse serum, in a humidified incubator at 37°C with 5% CO₂.[1]

-

OGD/R Model Establishment: To induce OGD, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution or DMEM, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period.[1][5] Reperfusion is initiated by returning the cells to normal culture medium and normoxic conditions.[5][8]

-

Treatment: this compound is added to the culture medium at various concentrations before the OGD insult or at the onset of reperfusion.[5][8]

-

Cell Viability Assay (MTT Assay): After the treatment period, MTT solution is added to each well and incubated. DMSO is then used to dissolve the formazan crystals, and the absorbance is measured to determine cell viability.[8]

Conclusion and Future Directions

The preclinical data compiled in this guide highlight the significant therapeutic potential of this compound, particularly in the fields of neuroinflammation, ischemic stroke, and bone disorders.[5] Its capacity to modulate key signaling pathways such as ERK/NF-κB and PI3K/AKT underscores its promise as a drug candidate.[5] However, the available information on its oral bioavailability and comprehensive preclinical toxicity is limited.[5] Further research is necessary to establish a complete pharmacokinetic and safety profile to support its potential transition to clinical evaluation.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Senkyunolide H | 94596-27-7 | FS73835 | Biosynth [biosynth.com]

- 3. Senkyunolide H | TargetMol [targetmol.com]

- 4. tcmjc.com [tcmjc.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. benchchem.com [benchchem.com]

The Molecular Architecture of Senkyunolide-H's Therapeutic Action: A Technical Guide to its Signaling Pathway Targets

For Immediate Release

A comprehensive whitepaper detailing the molecular interactions of Senkyunolide-H, a promising natural compound, with key cellular signaling pathways. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and visual representations of its mechanism of action.

This compound, a phthalide derivative isolated from the traditional medicinal herb Ligusticum chuanxiong, has garnered significant scientific interest for its potent neuroprotective, anti-inflammatory, and anti-osteoporotic properties.[1] Mechanistic studies reveal that this compound exerts its therapeutic effects by modulating a cascade of critical intracellular signaling pathways, including the PI3K/AKT/mTOR, NF-κB, JNK, and ERK pathways.[1] This guide provides a detailed examination of these molecular targets, presenting quantitative data, experimental methodologies, and visual pathway diagrams to facilitate further research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, offering a comparative overview of its bioactivity.

Table 1: In Vitro Efficacy of this compound [2]

| Cell Line | Model | Treatment Concentration | Key Findings |

| BV2 microglia | Lipopolysaccharide (LPS)-induced neuroinflammation | 25, 50, 100 μM | Dose-dependently decreased mRNA and protein expression of IL-6 and IL-1β; increased IL-10.[2] |

| PC12 cells | Oxygen-glucose deprivation/reperfusion (OGD/R) | Not specified | Protected against OGD/R-induced cell death.[2] |

| HepG2 cells | Hydrogen peroxide-induced oxidative stress | 150, 200 µg/ml | Reduced reactive oxygen species (ROS) and malondialdehyde (MDA) levels; increased heme oxygenase-1 (HO-1).[2][3] |

| Primary mouse aorta smooth muscle cells | Proliferation | IC50 < 0.1 µg/ml | Inhibited proliferation.[2][3] |

Table 2: In Vivo Efficacy of this compound [2]

| Animal Model | Disease Model | Treatment | Key Findings |

| Ovariectomized mice | Postmenopausal osteoporosis | 15 mg/kg | Attenuated postmenopausal osteoporosis by inhibiting osteoclast differentiation.[3] |

| Rodents | Middle Cerebral Artery Occlusion (MCAO) | 40 mg/kg | Showed neuroprotective effects.[2] |

Key Signaling Pathways Modulated by this compound

This compound's multifaceted therapeutic potential stems from its ability to interact with several pivotal signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

In the context of cerebral ischemia-reperfusion injury, this compound has been demonstrated to activate the cAMP-PI3K/AKT signaling pathway, leading to the upregulation of pro-survival proteins and the inhibition of apoptosis in neuronal cells.[1] It also regulates autophagy in neuronal cells through the PI3K/AKT/mTOR pathway, which is critical for cell survival in response to ischemic injury.[2][4]

NF-κB and MAPK (JNK & ERK) Signaling Pathways

This compound demonstrates significant anti-inflammatory and anti-osteoporotic effects by inhibiting the NF-κB and MAPK (JNK and ERK) signaling pathways.[1][5] In the context of neuroinflammation, it inhibits the activation of microglia and attenuates the production of pro-inflammatory cytokines by regulating the ERK and NF-κB pathways.[2][6][7] Furthermore, it downregulates RANKL-induced activation of NF-κB, JNK, and ERK to inhibit osteoclast differentiation.[1][5]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the preclinical studies of this compound.

LPS-Induced Neuroinflammation in BV2 Microglia

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]

-

Treatment: Cells are pretreated with this compound (25, 50, and 100 μM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.[2][6]

-

Analysis of Inflammatory Cytokines: The mRNA and protein expression levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR) and enzyme-linked immunosorbent assay (ELISA), respectively.[2]

-

Western Blot Analysis: Protein levels of key signaling molecules (e.g., p-ERK, p-p65, IκBα) are determined by Western blotting to elucidate the mechanism of action.[1][2]

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells

-

Cell Culture: PC12 cells are maintained in DMEM supplemented with 10% horse serum and 5% FBS.[2]

-

OGD/R Model: To induce OGD, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2). Reperfusion is initiated by returning the cells to normal culture conditions.[2]

-

Treatment: this compound is added to the culture medium at various concentrations before the OGD insult.[2]

-

Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

-

Western Blot Analysis: The expression and phosphorylation of proteins in the cAMP/PI3K/AKT pathway are analyzed by Western blotting.[2]

Osteoclast Differentiation Assay

-

BMM Isolation: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).[1]

-

Osteoclast Differentiation: BMMs are cultured with M-CSF and RANKL to induce osteoclast differentiation.[1]

-

This compound Treatment: BMMs are treated with various concentrations of this compound during the differentiation process.[1]

-

TRAP Staining: After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP). TRAP-positive multinucleated cells are counted as osteoclasts.[1]

-

Western Blot Analysis: Cell lysates are subjected to Western blot analysis to assess the phosphorylation and total protein levels of key components of the NF-κB, JNK, and ERK signaling pathways.[1]

Conclusion

The preclinical data compiled in this guide underscore the significant therapeutic potential of this compound, particularly in neuroinflammatory disorders, ischemic stroke, and osteoporosis. Its ability to modulate key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and MAPK highlights its promise as a multi-target drug candidate. Further research is warranted to establish a comprehensive pharmacokinetic and safety profile to support its transition to clinical evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 5. Senkyunolide H attenuates osteoclastogenesis and postmenopausal osteoporosis by regulating the NF-κB, JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]